molecular formula C14H19N5O B2779868 (1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone CAS No. 2309708-77-6

(1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone

Katalognummer B2779868
CAS-Nummer: 2309708-77-6
Molekulargewicht: 273.34
InChI-Schlüssel: QTRRLWCJQODVJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone, also known as MPPM, is a chemical compound widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair, cell death, and inflammation. PARP inhibitors have been extensively studied in cancer research, as well as in other fields such as neurodegenerative diseases and cardiovascular disorders.

Wirkmechanismus

(1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone inhibits PARP by binding to its catalytic site, preventing the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage, which in turn triggers cell death pathways such as apoptosis and necrosis. (1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone has been shown to be a selective inhibitor of PARP, as it does not affect other enzymes involved in DNA repair.
Biochemical and Physiological Effects:
(1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone has been shown to have a number of biochemical and physiological effects. In cancer cells, (1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone induces DNA damage and cell death, leading to the inhibition of tumor growth. In addition, (1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone has been shown to have anti-inflammatory effects, as PARP is involved in the regulation of inflammation. (1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone has also been shown to protect against ischemia-reperfusion injury in animal models of myocardial infarction, suggesting a potential role in cardiovascular disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone is its potency and selectivity as a PARP inhibitor. This makes it a valuable tool for investigating the role of PARP in various biological processes. However, one limitation of (1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. In addition, PARP inhibitors such as (1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone can have off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several potential future directions for research on (1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone and PARP inhibitors. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and survival. PARP inhibitors have been shown to be effective in combination with chemotherapy and other targeted therapies, and (1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone may have a role to play in these combinations. Another area of interest is the investigation of the role of PARP in other biological processes, such as neurodegeneration and inflammation. (1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone may be a valuable tool for investigating these areas. Finally, the development of more potent and selective PARP inhibitors, including (1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone derivatives, is an ongoing area of research with potential clinical applications.

Synthesemethoden

The synthesis of (1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone involves a multi-step process that starts with the reaction of 4-methylpyrazole with piperidine to form the intermediate 3-(1-methylpyrazol-4-yl)piperidine. This intermediate is then reacted with 4-formylpyrazole to form the final product, (1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone.

Wissenschaftliche Forschungsanwendungen

(1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone has been extensively used in scientific research as a potent inhibitor of PARP. PARP inhibitors have been shown to be effective in cancer therapy, as they prevent cancer cells from repairing DNA damage, leading to cell death. (1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone has been used in preclinical studies to investigate the efficacy of PARP inhibitors in various cancer types, including breast, ovarian, and pancreatic cancer.

Eigenschaften

IUPAC Name

(1-methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-17-8-12(6-15-17)11-4-3-5-19(10-11)14(20)13-7-16-18(2)9-13/h6-9,11H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRRLWCJQODVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-pyrazol-4-yl)-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.